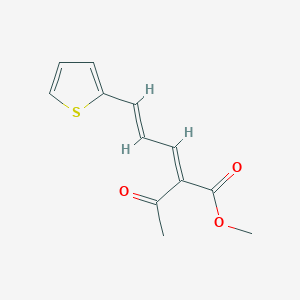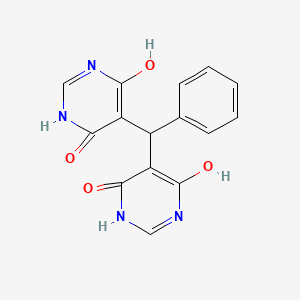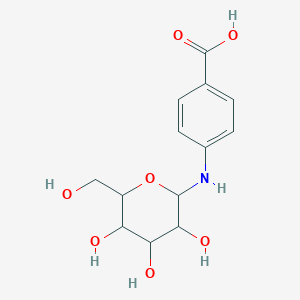
methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate, also known as thiofentanyl, is a synthetic opioid drug that was first synthesized in 1986. It belongs to the fentanyl family of synthetic opioids and has been found to be much more potent than morphine. The purpose of
作用機序
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The result is a reduction in pain perception.
Biochemical and Physiological Effects:
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. It has also been found to cause side effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
One advantage of using methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate in lab experiments is its potency. It is much more potent than morphine, which means that smaller doses can be used in experiments. This can help to reduce the number of animals used in experiments and also reduce the cost of experiments. However, one limitation is its potential for abuse. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate is a synthetic opioid and has the potential to cause addiction and tolerance. This can make it difficult to use in experiments that require long-term administration.
将来の方向性
There are several future directions for research on methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate. One area of research is the development of safer and more effective pain relievers. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been found to be a potent analgesic, but its potential for abuse and side effects make it unsuitable for long-term use. Another area of research is the development of treatments for opioid addiction. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has the potential to cause addiction, and research is needed to develop treatments for those who become addicted to opioids. Finally, research is needed to better understand the mechanism of action of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate and its effects on the central nervous system. This can help to develop more targeted and effective treatments for pain and other conditions.
合成法
The synthesis of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate involves the reaction of 2-thiopheneacetic acid with acetic anhydride and then with methylamine. The resulting product is then purified to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent analgesic and has been used in animal studies to investigate its potential as a pain reliever. It has also been used in studies to investigate its effects on respiratory depression, addiction, and tolerance.
特性
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-9(13)11(12(14)15-2)7-3-5-10-6-4-8-16-10/h3-8H,1-2H3/b5-3+,11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJIQVVSJHSPV-RBMCBPMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C=C\C1=CC=CS1)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)

![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)